molecular formula C26H31N3O3 B2667065 N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-88-4

N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2667065
CAS No.: 899960-88-4
M. Wt: 433.552
InChI Key: WKZAYYXVNXXTPH-UHFFFAOYSA-N
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Description

This compound features a bicyclic 3,4-dihydropyrrolo[1,2-a]pyrazine core, substituted with a 4-(tert-butyl)phenyl group at the carboxamide position and a 3,4-dimethoxyphenyl moiety at the pyrrolo nitrogen.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3/c1-26(2,3)19-9-11-20(12-10-19)27-25(30)29-16-15-28-14-6-7-21(28)24(29)18-8-13-22(31-4)23(17-18)32-5/h6-14,17,24H,15-16H2,1-5H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZAYYXVNXXTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the dihydropyrrolo[1,2-a]pyrazine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,2-diamines and α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the dimethoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction where the dimethoxyphenyl group is introduced using a suitable nucleophile.

    Formation of the carboxamide group: This final step typically involves the reaction of the amine group with a carboxylic acid derivative such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Dihydropyrrolo[1,2-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine

  • Target Compound : The dihydropyrrolo[1,2-a]pyrazine core is a partially saturated 6-5 fused bicyclic system, offering conformational flexibility and moderate polarity.
  • Pyrazolo[3,4-d]pyrimidine Analogs () : These feature a 5-6 fused aromatic system with greater planarity, enhancing π-π stacking interactions but reducing solubility. For example, fluorophenyl-substituted pyrazolopyrimidines (e.g., Example 53 in ) exhibit kinase inhibitory activity, suggesting the target compound may share similar target profiles .

Tetrahydroimidazo[1,2-a]pyridine ()

  • The imidazo-pyridine core in includes a nitro group, which introduces strong electron-withdrawing effects. This contrasts with the target compound’s electron-rich dimethoxyphenyl group, highlighting divergent electronic profiles that may influence target selectivity .

Substituent Effects

Compound Substituents Key Properties
Target Compound 4-(tert-butyl)phenyl, 3,4-dimethoxyphenyl High lipophilicity (logP ~4.5 estimated), moderate solubility due to methoxy
Example 53 () Fluorophenyl, sulfonamide Lower solubility (logP ~3.8), enhanced protein binding via sulfonamide
1242848-93-6 () Chlorophenylsulfonyl, benzyl High logP (~5.2), potential CNS penetration due to benzyl group
Compound 4-Fluoro-2-hydroxyphenyl Improved solubility (hydroxyl group), possible hydrogen-bond donor

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The dimethoxyphenyl group in the target compound may improve binding to polar active sites (e.g., kinases) compared to electron-deficient fluorophenyl analogs .

Research Findings and Implications

  • Activity Trends : Compounds with sulfonamide substituents () often exhibit prolonged half-lives due to enhanced plasma protein binding, whereas methoxy groups (target compound) may improve solubility for oral bioavailability .
  • Structural Flexibility : The dihydropyrrolo[1,2-a]pyrazine core’s partial saturation allows adaptive binding to conformational enzyme states, contrasting with rigid pyrazolopyrimidines .

Biological Activity

N-(4-(tert-butyl)phenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • tert-butyl group : A bulky substituent that can influence the compound's lipophilicity and steric properties.
  • dimethoxyphenyl group : Contributes to the compound's electronic properties and may enhance its interaction with biological targets.
  • dihydropyrrolo[1,2-a]pyrazine core : This bicyclic structure is known for its biological activity, particularly in pharmacology.

Molecular Formula and Weight

  • Molecular Formula : C22H26N4O2
  • Molecular Weight : 378.47 g/mol

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • A study demonstrated that derivatives of pyrazoline showed promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • The compound's structural features suggest it may inhibit specific oncogenic pathways, although detailed mechanistic studies are still required.

Anti-inflammatory and Antioxidant Effects

The compound is also believed to possess anti-inflammatory and antioxidant properties:

  • Similar pyrazoline derivatives have been reported to reduce inflammation markers in vitro and in vivo models .
  • The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant effects.

Enzyme Inhibition

Preliminary findings suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression:

  • Inhibitory activity against heat shock protein 90 (Hsp90) has been noted for structurally related compounds, which could indicate a similar mechanism for our compound .

Study 1: Synthesis and Biological Evaluation

In a recent study published in the Organic & Biomolecular Chemistry, researchers synthesized various substituted pyrazines and evaluated their biological activities. They found that certain modifications led to enhanced Hsp90 inhibitory activity, suggesting a potential therapeutic application for similar compounds .

Study 2: Anticancer Activity on Cell Lines

Another study focused on the anticancer properties of pyrazoline derivatives, where this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutics .

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